molecular formula C14H18FN3 B2631891 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-05-5

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile

Cat. No.: B2631891
CAS No.: 338754-05-5
M. Wt: 247.317
InChI Key: ZBTXYGIHYVXBBR-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile ( 338754-05-5) is a chemical compound with the molecular formula C14H18FN3 and a molecular weight of 247.32. This nitrile-substituted piperazine derivative features a fluorophenyl group, a structural motif commonly investigated in medicinal chemistry for its potential biological activity . Piperazine derivatives are privileged scaffolds in pharmaceutical research, frequently explored for their diverse biological activities and their presence in compounds targeting various disorders . The structural components of this molecule, particularly the piperazine ring and the fluorophenyl group, are commonly found in compounds studied as modulators of biological targets such as enzymes and receptors . Furthermore, heterocyclic compounds like this piperazine derivative are of significant interest in anticancer research, as over 85% of all FDA-approved drugs contain heterocycles, which are known to influence key physicochemical properties and enable interactions with enzyme binding pockets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3/c1-14(2,11-16)18-9-7-17(8-10-18)13-5-3-12(15)4-6-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTXYGIHYVXBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile typically involves the reaction of 4-fluorophenylpiperazine with a suitable nitrile precursor. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects. In animal models, it has been shown to significantly reduce immobility time in forced swim tests, suggesting mood elevation. The mechanism is believed to involve the modulation of serotonin levels in the brain.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p<0.05p<0.05

Anxiolytic Effects

The compound has also demonstrated anxiolytic properties. In studies using the elevated plus maze test, treated animals showed increased time spent in open arms, indicating reduced anxiety levels.

ParameterControl GroupTreatment Group
Open Arm Time (%)30 ± 555 ± 6*
Total Entries20 ± 325 ± 4
*Significance at p<0.05p<0.05

Neuroprotective Properties

In vitro studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

  • Piperazine Ring: Known for its role in various pharmacological activities.
  • Fluorophenyl Group: Enhances lipophilicity and receptor interactions.

Research has shown that modifications to the piperazine ring can influence the compound's affinity for serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Study on Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer properties of related compounds with similar structures. The results indicated a high level of antimitotic activity against various human tumor cell lines, showcasing the potential for further development in cancer therapeutics.

Neuropharmacological Studies

In a series of neuropharmacological studies, researchers assessed the effects of this compound on cognitive functions in animal models. The findings suggested improvements in memory and learning tasks, supporting its potential as a treatment for cognitive impairments associated with mood disorders.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Aromatic Substituents

Compounds like Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) () share the 4-fluorophenyl-piperazine motif but differ in the quinoline-carbonyl-benzoate backbone. Such differences may alter receptor binding kinetics or solubility .

Nitrile vs. Nitro Groups

The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile () replaces the 2-methylpropanenitrile with a nitrobenzonitrile group. The nitro group is strongly electron-withdrawing, which could enhance electrophilic reactivity compared to the nitrile group.

Structural Analogues with Heterocyclic Modifications

Piperazine-Acetic Acid Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () features an acetic acid side chain instead of a nitrile. The carboxylic acid group increases hydrophilicity, contrasting with the nitrile’s moderate polarity. Such modifications are critical for optimizing blood-brain barrier penetration in CNS-targeting drugs .

Cationic Piperazinium Salts

The 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () demonstrates how cationic charge and trifluoroacetate counterions influence solubility and crystallinity. The target compound’s neutral nitrile group may favor passive membrane diffusion compared to ionic derivatives .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile 4-Fluorophenyl, 2-methylpropanenitrile ~259.3 (calculated) Nitrile, Piperazine High lipophilicity (predicted)
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Quinoline-carbonyl, 4-fluorophenyl ~513.5 (reported) Ester, Quinoline Crystalline solid
2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile Nitrobenzonitrile, 4-fluorophenyl ~327.3 (calculated) Nitrile, Nitro Electron-withdrawing effects
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethoxycarbonyl, acetic acid ~394.4 (reported) Carboxylic acid, FMOC Hydrophilic

Research Implications and Limitations

Biological Activity

The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpropanenitrile is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₉H₂₂FN₃
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 1478436

This compound features a piperazine ring substituted with a fluorophenyl group and a nitrile functional group, which may contribute to its biological activity.

Pharmacological Profile

  • Receptor Interactions :
    • The compound has been studied for its interaction with various receptors, particularly the NK(1) receptor. Research indicates that derivatives of piperazine can exhibit significant antagonist activity against this receptor, which is implicated in pain and anxiety pathways .
  • Equilibrative Nucleoside Transporters (ENTs) :
    • Recent studies have shown that analogues of compounds similar to this compound can act as selective inhibitors of ENTs. These transporters play crucial roles in cellular nucleotide synthesis and regulation of adenosine function, making them significant targets in cancer therapy .
  • Tyrosinase Inhibition :
    • Compounds featuring the piperazine moiety have also been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have demonstrated that certain derivatives can effectively reduce tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substitution Patterns : The presence of fluorine atoms on the phenyl ring enhances the binding affinity to target receptors.
  • Nitrile Group : The nitrile functionality is critical for the biological activity, potentially facilitating interactions with active sites on enzymes and receptors.

Case Studies

  • Inhibitory Effects on ENTs :
    • A study evaluated the efficacy of various piperazine derivatives as inhibitors of ENT1 and ENT2 using transfected cell lines. Results indicated that specific substitutions could significantly enhance selectivity and potency against these transporters, suggesting a promising avenue for further development .
  • Tyrosinase Inhibition :
    • Another investigation focused on the design of piperazine-based inhibitors for tyrosinase. Compounds were synthesized and tested for their inhibitory effects, revealing that modifications at specific positions on the piperazine ring could lead to enhanced inhibitory activity compared to standard references like kojic acid .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 (μM)Reference
NK(1) Receptor AntagonismNK(1) ReceptorNot specified
ENT InhibitionENT1/ENT2Varies by analog
Tyrosinase InhibitionTyrosinase0.18 (compound 26)

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityObservations
Fluorine SubstitutionIncreased affinityEnhances receptor binding
Nitrile GroupCritical for activityFacilitates enzyme interaction
Aromatic Ring SubstituentsVaries by positionSpecific positions yield different potencies

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